![molecular formula C20H23N5O B2694921 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797660-32-2](/img/structure/B2694921.png)
2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
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Description
2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound, also known as INDY, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Pharma Market Reflection by Patents
Research into pyridazino(4,5-b)indole-1-acetamide compounds, which share structural similarities with the given compound, highlighted their potential for diverse therapeutic applications including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This study underscores the relevance of such compounds in pharmaceutical development (Habernickel, 2002).
Novel Anti-Inflammatory and Analgesic Agents
A study synthesized novel derivatives incorporating the structural motif of the given compound, targeting anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase inhibitory activities, showcasing their potential as therapeutic agents in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis and Biological Activity Evaluations
Another research direction involves the synthesis of compounds with structural elements of the given compound for antimicrobial and antituberculosis activities. This illustrates the compound's significance in addressing infectious diseases, highlighting its utility in developing new antimicrobial agents (Soni & Patel, 2017).
Potential in Alzheimer's Disease Treatment
Compounds related to 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, sharing functional groups with the subject compound, were evaluated as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. Their promising results in inhibiting AChE activity and preventing Aβ aggregation suggest potential applications in Alzheimer's disease therapy (Umar et al., 2019).
Insecticide Development
Research into pyridine derivatives, which are structurally related to the discussed compound, has demonstrated significant insecticidal activity against specific pests. This points towards the compound's potential utility in agricultural applications, particularly in pest management strategies (Bakhite et al., 2014).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(12-15-13-22-17-7-3-2-6-16(15)17)23-14-18-21-9-8-19(24-18)25-10-4-1-5-11-25/h2-3,6-9,13,22H,1,4-5,10-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASHLKMZSFUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide |
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